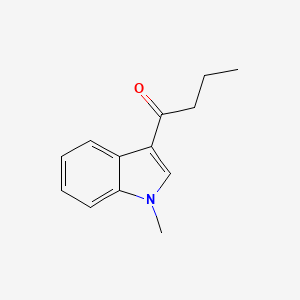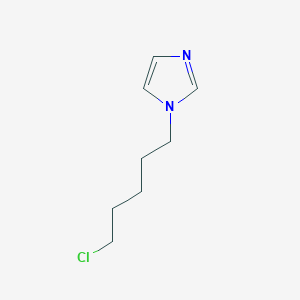
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide
Vue d'ensemble
Description
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide is a chemical compound with the IUPAC name 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid . It is a white solid at room temperature .
Synthesis Analysis
The synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide has been reported . One method involves the palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H2Cl2F3NO2/c8-4-3(6(14)15)2(7(10,11)12)1-13-5(4)9/h1H,(H,14,15) . This indicates that the molecule consists of a pyridine ring with two chlorine atoms, a trifluoromethyl group, and an isonicotinamide group attached to it .Physical And Chemical Properties Analysis
This compound is a white solid at room temperature . It has a molecular weight of 260 .Applications De Recherche Scientifique
Agrochemical Industry
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide: is a key structural motif in active agrochemical ingredients. Its derivatives are used in crop protection to defend against pests. The trifluoromethyl group enhances the biological activity of pesticides due to its unique physicochemical properties .
Pharmaceutical Development
This compound is also significant in pharmaceutical research. It serves as an intermediate in the synthesis of drugs that target a variety of diseases. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceuticals .
Veterinary Medicine
In veterinary medicine, derivatives of this compound are utilized in the formulation of treatments for animals. These derivatives can enhance the efficacy of veterinary drugs, leading to better health outcomes for livestock and pets .
Material Science
The unique properties of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide make it a valuable intermediate in the synthesis of advanced materials. These materials often exhibit improved durability and performance due to the incorporation of the trifluoromethyl group .
Chemical Synthesis
This compound is used as an intermediate in various chemical synthesis processes. Its presence in a chemical reaction can influence the yield and the properties of the synthesized products, making it a valuable component in organic chemistry .
Analytical Chemistry
In analytical chemistry, 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide can be used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .
Environmental Science
Research into the environmental impact of fluorinated compounds includes studying derivatives like 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide . Understanding its behavior in the environment helps in assessing the ecological footprint of related chemicals .
Biomedical Research
Lastly, this compound finds applications in biomedical research, where it may be used to study cell signaling pathways and receptor-ligand interactions. The trifluoromethyl group can alter the interaction dynamics, providing insights into cellular processes .
Safety and Hazards
The compound is classified under the Hazardous Products Regulations (SOR/2015-17) . It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3N2O/c8-4-3(6(13)15)2(7(10,11)12)1-14-5(4)9/h1H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHHWPOWBMGPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210559 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide | |
CAS RN |
1198475-46-5 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)


![3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1451895.png)



